2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide typically involves multiple steps. One common synthetic route starts with the reaction of amines with 2-chloroacetyl chloride to form an intermediate. This intermediate then reacts with hydrazinecarbothioamide and carbon disulfide to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic uses, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition disrupts the metabolic processes of certain bacteria, making it a potential candidate for antibacterial therapy.
Comparison with Similar Compounds
Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-arylacetamide derivatives: These compounds share a similar thiadiazole core but differ in the substituents attached to the acetamide group.
1,3,4-thiadiazole derivatives: A broader class of compounds with diverse biological activities.
Uniqueness
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit urease sets it apart from other thiadiazole derivatives, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C13H14N4O2S2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide |
InChI |
InChI=1S/C13H14N4O2S2/c1-8(18)11(9-5-3-2-4-6-9)15-10(19)7-20-13-17-16-12(14)21-13/h2-6,11H,7H2,1H3,(H2,14,16)(H,15,19) |
InChI Key |
KGDLMFFWDMKKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)NC(=O)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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